5-Methoxy-6-methyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Methoxy-6-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Methoxy-6-methyl-1H-indole-3-carboxylic acid typically involves the esterification of indole-5-carboxylic acid. One common method includes treating 5-methoxyindole with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide . Industrial production methods often focus on optimizing yields and purity through various catalytic and non-catalytic processes .
Chemical Reactions Analysis
5-Methoxy-6-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5-Methoxy-6-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it has been shown to inhibit certain enzymes and proteins, contributing to its therapeutic effects .
Comparison with Similar Compounds
5-Methoxy-6-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
- 5-Methoxyindole-2-carboxylic acid
- 5-Methoxy-1H-indole-3-carbaldehyde
- 2-(5-Methoxy-1H-indol-3-yl)acetonitrile
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of methoxy and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-3-9-7(4-10(6)15-2)8(5-12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
MUZOCCWFUNLAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=CN2)C(=O)O |
Origin of Product |
United States |
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